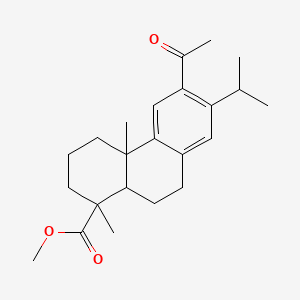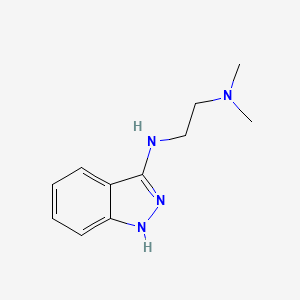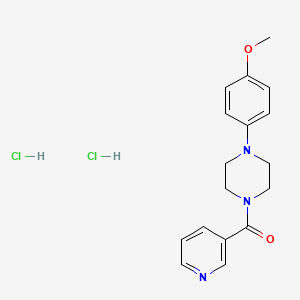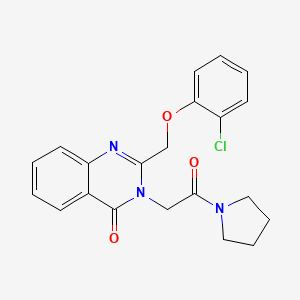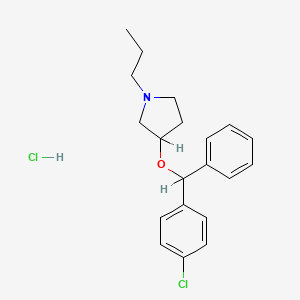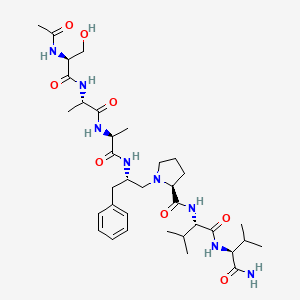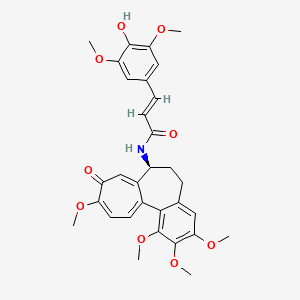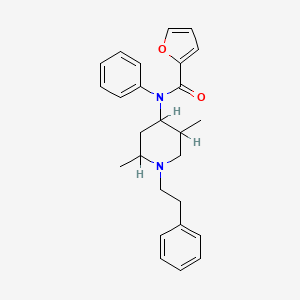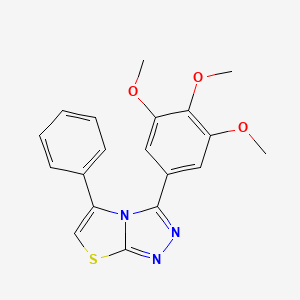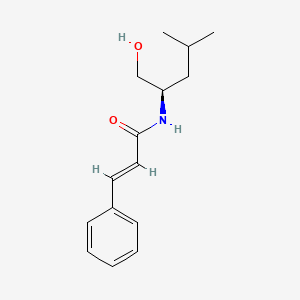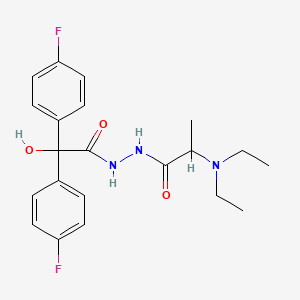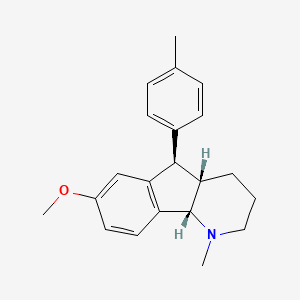![molecular formula C15H13N5O B12723094 6-propan-2-yl-2,10,12,13,14-pentazatetracyclo[8.7.0.03,8.011,15]heptadeca-1,3(8),4,6,11,14,16-heptaen-9-one CAS No. 92781-19-6](/img/structure/B12723094.png)
6-propan-2-yl-2,10,12,13,14-pentazatetracyclo[8.7.0.03,8.011,15]heptadeca-1,3(8),4,6,11,14,16-heptaen-9-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-propan-2-yl-2,10,12,13,14-pentazatetracyclo[87003,8011,15]heptadeca-1,3(8),4,6,11,14,16-heptaen-9-one is a complex organic compound with a unique tetracyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for this compound are not well-documented, indicating that it may still be in the research and development phase. The complexity of its structure suggests that large-scale production would require advanced techniques and equipment.
Analyse Des Réactions Chimiques
Types of Reactions
6-propan-2-yl-2,10,12,13,14-pentazatetracyclo[8.7.0.03,8.011,15]heptadeca-1,3(8),4,6,11,14,16-heptaen-9-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are crucial for optimizing yields and selectivity.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Applications De Recherche Scientifique
6-propan-2-yl-2,10,12,13,14-pentazatetracyclo[87003,8
Chemistry: It can be used as a building block for synthesizing more complex molecules or as a reagent in organic synthesis.
Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it a candidate for drug development or biochemical research.
Medicine: Potential therapeutic applications could include acting as an enzyme inhibitor or receptor modulator.
Industry: It may find use in the development of new materials or as a catalyst in industrial processes.
Mécanisme D'action
The mechanism of action of 6-propan-2-yl-2,10,12,13,14-pentazatetracyclo[8.7.0.03,8.011,15]heptadeca-1,3(8),4,6,11,14,16-heptaen-9-one involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways are still under investigation .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Naphthalenemethanol: This compound has a similar tetracyclic structure but differs in functional groups and overall reactivity.
γ-Eudesmol: Another tetracyclic compound with different substituents and biological activities.
Uniqueness
6-propan-2-yl-2,10,12,13,14-pentazatetracyclo[87003,8011,15]heptadeca-1,3(8),4,6,11,14,16-heptaen-9-one is unique due to its specific arrangement of rings and functional groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
92781-19-6 |
|---|---|
Formule moléculaire |
C15H13N5O |
Poids moléculaire |
279.30 g/mol |
Nom IUPAC |
6-propan-2-yl-2,10,12,13,14-pentazatetracyclo[8.7.0.03,8.011,15]heptadeca-1,3(8),4,6,11,14,16-heptaen-9-one |
InChI |
InChI=1S/C15H13N5O/c1-8(2)9-3-4-11-10(7-9)15(21)20-13(16-11)6-5-12-14(20)18-19-17-12/h3-8H,1-2H3,(H,17,18,19) |
Clé InChI |
RGSSUXLHNZDQQO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=CC2=C(C=C1)N=C3C=CC4=NNN=C4N3C2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


